molecular formula C14H15ClN2O4 B2675274 2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one CAS No. 743444-30-6

2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2675274
CAS No.: 743444-30-6
M. Wt: 310.73
InChI Key: KFPGUOHENQBQBS-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one.

    Chloromethylation: The key step involves the chloromethylation of the quinazolinone core. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂).

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent side reactions and ensure high yield.

Industrial Production Methods

For industrial-scale production, the process is optimized for cost-effectiveness and efficiency:

    Batch Process: The synthesis is often conducted in batch reactors with precise control over temperature and reaction time.

    Purification: The product is purified using recrystallization or chromatographic techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the oxopropyl group, potentially leading to alcohol or alkane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.

Major Products

Scientific Research Applications

2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Studies: The compound is used in studies exploring its antimicrobial and anti-inflammatory properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinazolinone derivatives with enhanced biological activities.

    Industrial Applications: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one involves:

    Molecular Targets: The compound targets DNA and enzymes involved in cell replication and repair.

    Pathways Involved: It interferes with the DNA replication process, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it may inhibit key enzymes in microbial pathways, contributing to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-3,4-dihydroquinazolin-4-one: Lacks the dimethoxy and oxopropyl groups, resulting in different reactivity and biological activity.

    6,7-Dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one: Lacks the chloromethyl group, affecting its nucleophilic substitution reactions.

    2-(Chloromethyl)-6,7-dimethoxyquinazolin-4-one: Lacks the oxopropyl group, altering its overall chemical properties and applications.

Uniqueness

2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential for diverse applications in medicinal and industrial chemistry. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development.

Properties

IUPAC Name

2-(chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4/c1-8(18)7-17-13(6-15)16-10-5-12(21-3)11(20-2)4-9(10)14(17)19/h4-5H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPGUOHENQBQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=NC2=CC(=C(C=C2C1=O)OC)OC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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